molecular formula C17H9N3O5S2 B2898222 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 477280-66-3

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2898222
CAS No.: 477280-66-3
M. Wt: 399.4
InChI Key: PHBCVOOJYCSPKZ-UHFFFAOYSA-N
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Description

The compound N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide integrates three key structural motifs:

  • Coumarin core (2-oxo-2H-chromene-3-carboxamide): Known for its fluorescence and bioactive properties, including antimicrobial and anticancer activities.
  • Thiazole ring: A heterocyclic scaffold contributing to metabolic stability and diverse pharmacological effects.

This hybrid structure is designed to synergize the biological activities of its components.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S2/c21-15(11-5-9-3-1-2-4-13(9)25-16(11)22)19-17-18-12(8-27-17)14-6-10(7-26-14)20(23)24/h1-8H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBCVOOJYCSPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features several notable structural components:

  • Thiazole ring : Known for its nucleophilic properties.
  • Nitrothiophenyl moiety : Enhances electrophilicity and potential biological interactions.
  • Chromene structure : Associated with various pharmacological activities.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides under acidic conditions.
  • Introduction of Nitrothiophene : Nitration of thiophene using nitric acid generates the nitro group.
  • Coupling Reactions : The thiazole derivative is then coupled with the chromene component through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) Generation : The nitrothiophene moiety can undergo redox reactions, generating ROS that may induce cellular damage.
  • Enzyme Inhibition : The thiazole ring may inhibit specific enzymes or receptors, impacting various biological pathways.

Therapeutic Applications

This compound has been studied for several potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties, making this compound a candidate for further exploration in treating infections .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through ROS generation and enzyme inhibition .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially useful in neurodegenerative diseases .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress-induced damage

Case Study Example

A study conducted on a similar thiazole derivative demonstrated significant antimicrobial activity against Staphylococcus aureus with an IC50 value of 25 µM. This suggests that this compound may exhibit comparable or enhanced efficacy due to its unique structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin-Thiazole Backbones

N-(4-(2-Oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(methylamino)acetamide (6a)
  • Structure: Coumarin-thiazole linked to a methylamino-acetamide group.
  • Synthesis : Derived from 2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide via amine substitution (60% yield) .
  • The acetamide side chain may alter solubility and target interactions.
4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (169)
  • Structure : Coumarin-carboxamide with triazole and fluorophenethyl substituents.
  • Relevance : Demonstrates the versatility of coumarin-carboxamide derivatives in accommodating bulky substituents, though nitrothiophene’s planar structure may enable distinct binding modes .

Nitrothiophene-Containing Analogues

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • Structure : Nitrothiophene-carboxamide linked to a substituted aryl-thiazole.
  • Synthesis : HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazol-2-amine derivatives (42% yield, 95% purity).
  • Key Differences : The trifluoromethyl and methoxy groups enhance lipophilicity, whereas the target compound’s coumarin core may improve fluorescence-based tracking .
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • Structure : Nitrothiophene-carboxamide with difluorophenyl-thiazole.
  • Purity/Yield : 99.05% purity, highlighting the influence of electron-deficient aryl groups on reaction efficiency .

Thiazole Derivatives with Diverse Substituents

2-{[5-(5-Nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-N-(4-fluorophenyl)-2-thioxoacetamide (12)
  • Structure: Nitrofuran-thiazolidinone hybrid with thioxoacetamide.
  • Yield/Melting Point : 53% yield, mp 155–156°C. The nitro group here is part of a furan ring, differing from nitrothiophene’s sulfur heteroatom, which may affect redox properties .
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e)
  • Structure : Thiazole with piperazine and pyridine substituents.
  • Characterization : Confirmed via $ ^1H $-NMR and HRMS. The absence of nitro groups reduces electrophilicity but introduces basicity via piperazine .

Comparative Analysis of Key Properties

Physicochemical Properties

Compound Melting Point (°C) Spectral Data (Key Signals) Reference
Target Compound (Inferred) N/A Expected $ ^1H $-NMR: δ 8.5–9.0 (nitrothiophene H)
Compound 12 155–156 $ ^1H $-NMR: δ 3.77 (OCH3), 7.00–7.92 (ArH)
Compound 13a 288 IR: 2214 cm$ ^{-1} $ (C≡N), MS: m/z 358 (M+1)

Insights : Nitro groups often elevate melting points due to increased crystallinity. IR and NMR data confirm functional groups, with nitrothiophene’s sulfur atom influencing $ ^1H $-NMR deshielding .

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